molecular formula C8H9F3N2 B12974040 5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine

5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine

Cat. No.: B12974040
M. Wt: 190.17 g/mol
InChI Key: JYYULIUZWBXUKV-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine, involves various methods. One common approach is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another method involves the use of fluorinating reagents to introduce fluorine atoms into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents, along with reliable fluorination technology, has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyridine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its reduced basicity and reactivity compared to other halogenated pyridines make it valuable in various applications .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethyl)pyridin-3-amine

InChI

InChI=1S/C8H9F3N2/c1-5-2-6(12)7(13-4-5)3-8(9,10)11/h2,4H,3,12H2,1H3

InChI Key

JYYULIUZWBXUKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CC(F)(F)F)N

Origin of Product

United States

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